Product packaging for Cholesteryl sulfate potassium salt(Cat. No.:CAS No. 6614-96-6)

Cholesteryl sulfate potassium salt

Cat. No.: B3371272
CAS No.: 6614-96-6
M. Wt: 504.8 g/mol
InChI Key: DXURYUGUMKTQBU-ARGVXMBRSA-M
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Description

Ubiquitous Distribution and Biochemical Significance

Cholesteryl sulfate (B86663) is a naturally occurring and widely distributed derivative of cholesterol found across a diverse range of human tissues and body fluids. nih.govmdpi.com It is considered the most abundant steroid sulfate in human plasma, with concentrations comparable to dehydroepiandrosterone (B1670201) sulfate (DHEA-S). hmdb.canih.gov This widespread presence underscores its fundamental importance in the body's biochemical landscape.

The biosynthesis of cholesteryl sulfate from cholesterol is primarily catalyzed by the enzyme sulfotransferase 2B1b (SULT2B1b). hmdb.canih.govmdpi.com Conversely, the enzyme steroid sulfatase (STS) hydrolyzes cholesteryl sulfate back into cholesterol. hmdb.cawikipedia.org The balance between these two enzymes dictates the local concentrations of cholesteryl sulfate in various tissues. nih.gov SULT2B1b expression is most prominent in the gastrointestinal tract and the epidermis, while STS is broadly expressed, with notably high levels in the liver. nih.gov

Table 1: Distribution of Cholesteryl Sulfate in the Human Body

Tissue/FluidSignificance
Plasma One of the most abundant steroid sulfates, with concentrations ranging from 1.3 to 2.6 μg/mL. nih.gov
Red Blood Cells Acts as a stabilizer for the cell membrane, protecting against osmotic lysis. nih.govnih.gov
Platelets A major component, accounting for approximately 1% of the total cell content and supporting platelet adhesion. mdpi.comnih.gov
Skin Plays a crucial role in epidermal differentiation and barrier function. mdpi.comwikipedia.org
Brain Found in brain tissue, with the cerebellum having the highest content, and serves as a precursor for neurosteroid synthesis. mdpi.com
Adrenal Glands Present in adrenal tissue, where it can be a substrate for the synthesis of other sulfonated steroids. mdpi.comresearchgate.net
Other Tissues Also found in seminal plasma, urine, bile, uterine endometrium, intestinal tissue, kidneys, and liver tissue. nih.gov

Overview of Endogenous Regulatory Roles

The physiological functions of cholesteryl sulfate are extensive and varied, highlighting its role as a key regulatory molecule. nih.govnih.gov Its actions are critical in maintaining cellular and systemic homeostasis.

One of its most well-documented roles is in the epidermis , where it is integral to keratinocyte differentiation and the formation of the skin's protective barrier. hmdb.camdpi.comnih.gov The concentration of cholesteryl sulfate is highest in the granular layer of the epidermis and decreases in the outermost layer, the stratum corneum, a gradient that is essential for proper skin function. wikipedia.org

In the realm of cellular membranes , cholesteryl sulfate acts as a stabilizing agent. nih.govnih.gov The hydrophilic sulfate group and the hydrophobic cholesterol structure allow it to interact with phospholipids, stabilizing the membrane and inhibiting fusion. nih.gov This is particularly important in red blood cells and platelets. nih.gov

Cholesteryl sulfate is also deeply involved in cellular signaling . It can regulate the activity of certain protein kinase C isoforms and modulate the specificity of phosphatidylinositol 3-kinase, both of which are key components of intracellular signaling cascades. hmdb.canih.govresearchgate.net Furthermore, it has been shown to inhibit T lymphocyte activity, suggesting a role in immune regulation. mdpi.com

Within the nervous system , cholesteryl sulfate found in the brain serves as a precursor for the synthesis of important neurosteroids like pregnenolone (B344588) sulfate and dehydroepiandrosterone sulfate (DHEAS). mdpi.com These neurosteroids play roles in modulating neurotransmitter receptors, thereby influencing processes like memory and learning. mdpi.com

In the context of hemostasis , cholesteryl sulfate is a significant component of platelets and supports their adhesion, a critical step in blood clotting. mdpi.comnih.govnih.gov It has been shown to potentiate platelet aggregation and serotonin (B10506) secretion. nih.gov

Furthermore, research indicates that cholesteryl sulfate plays a role in glucolipid metabolism , bone metabolism , and the metabolism of the gut microbiota . nih.govmdpi.com It can also influence cholesterol homeostasis by inhibiting cholesterol synthesis and esterification. mdpi.comahajournals.org

Table 2: Key Endogenous Regulatory Functions of Cholesteryl Sulfate

Regulatory RoleMechanism/Effect
Epidermal Differentiation Induces genes involved in the development of the skin barrier. hmdb.canih.gov
Membrane Stabilization Stabilizes biological membranes in cells like red blood cells and platelets. nih.govnih.gov
Cell Signaling Regulates protein kinase C and phosphatidylinositol 3-kinase activity. hmdb.canih.govresearchgate.net
Immune Regulation Inhibits T lymphocyte activity. mdpi.com
Neurosteroid Synthesis Acts as a precursor for pregnenolone sulfate and DHEAS in the brain. mdpi.com
Platelet Function Supports platelet adhesion and potentiates aggregation. mdpi.comnih.govnih.gov
Metabolism Influences glucolipid, bone, and gut microbiota metabolism. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H45KO4S B3371272 Cholesteryl sulfate potassium salt CAS No. 6614-96-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O4S.K/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21?,22?,23-,24?,25?,26+,27-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXURYUGUMKTQBU-ARGVXMBRSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OS(=O)(=O)[O-])C)C.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45KO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Biosynthesis and Metabolic Pathways of Cholesteryl Sulfate

Enzymatic Formation of Cholesteryl Sulfate (B86663)

The synthesis of cholesteryl sulfate from cholesterol is an enzymatic process known as sulfonation. This reaction is critical for converting cholesterol into a more water-soluble form and for generating a biologically active signaling molecule. nih.gov

The primary enzyme responsible for the sulfonation of cholesterol is Sulfotransferase 2B1b (SULT2B1b). nih.govnih.gov This enzyme preferentially catalyzes the transfer of a sulfonate group from a donor molecule to the 3β-hydroxyl group of cholesterol, forming cholesteryl sulfate. uniprot.orggenecards.org SULT2B1b is expressed in various tissues, including the skin, liver, and platelets, where cholesteryl sulfate plays significant physiological roles. nih.govahajournals.org For instance, in the skin, SULT2B1b-mediated production of cholesteryl sulfate is essential for the proper differentiation and proliferation of epidermal cells. uniprot.org The activity of SULT2B1b is not limited to cholesterol; it can also sulfonate other sterols, but it exhibits a high selectivity for cholesterol. nih.govahajournals.org Dysregulation of SULT2B1b activity has been linked to several diseases, highlighting its importance in maintaining sterol homeostasis. nih.govnih.gov

The sulfonation reaction catalyzed by SULT2B1b requires a universal sulfate donor molecule, which is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). uniprot.orgwikipedia.org The synthesis of PAPS is a two-step process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS). nih.govuniprot.org In the first step, ATP sulfurylase activity combines ATP and inorganic sulfate to form adenosine (B11128) 5'-phosphosulfate (APS). nih.govuniprot.org In the second step, APS kinase activity phosphorylates APS using another ATP molecule to produce PAPS. nih.govuniprot.org

In humans, there are two main isoforms of PAPS synthase, PAPSS1 and PAPSS2, which are expressed in different tissues. nih.gov The availability of PAPS can be a rate-limiting factor for sulfonation reactions, suggesting that the regulation of PAPS synthase activity is crucial for controlling the production of cholesteryl sulfate and other sulfated molecules. nih.gov The expression of PAPS synthase itself can be inducible, allowing for the regulation of sulfation pathways in response to specific cellular needs. nih.gov

Hydrolysis and Desulfation of Cholesteryl Sulfate

Just as the formation of cholesteryl sulfate is a regulated process, so too is its breakdown. The removal of the sulfate group, a process known as desulfation, is critical for converting cholesteryl sulfate back to cholesterol and for maintaining the balance between these two molecules.

The enzyme responsible for the hydrolysis of cholesteryl sulfate back to cholesterol is steroid sulfatase (STS). nih.govoup.com This enzyme is also known as arylsulfatase C and is found in the endoplasmic reticulum of cells in a wide range of tissues. oup.comwikipedia.org STS is not specific to cholesteryl sulfate and can hydrolyze other steroid sulfates, such as dehydroepiandrosterone (B1670201) sulfate (DHEAS) and estrone (B1671321) sulfate. oup.comwikipedia.org

The regulation of STS activity is complex and not fully understood. oup.com Its expression and activity can be influenced by various factors, including cytokines and growth factors, although some of this regulation appears to occur at a post-translational level. oup.com For instance, in breast cancer cells, the cytokines TNFα and IL-6 have been shown to increase STS activity. oup.com The activity of STS is crucial in tissues where the local production of active steroids from their sulfated precursors is important. nih.gov Deficiency of STS leads to a condition called X-linked ichthyosis, characterized by the accumulation of cholesteryl sulfate in the skin, resulting in abnormal skin scaling. nih.govwikipedia.orgnih.gov

The enzymatic activities of SULT2B1b and STS create a dynamic interplay between cholesteryl sulfate and unconjugated cholesterol. nih.gov This interconversion allows cells to modulate the levels of both molecules, thereby influencing various cellular processes. The conversion of cholesterol to cholesteryl sulfate can be seen as a mechanism to create a more water-soluble and transportable form of the sterol. nih.gov Conversely, the hydrolysis of cholesteryl sulfate by STS releases free cholesterol that can be utilized for membrane synthesis or other metabolic pathways. wikipedia.orgwikipedia.org

Studies have shown that cholesteryl sulfate itself can influence lipid metabolism without being converted back to cholesterol. nih.gov For example, in cultured human fibroblasts and keratinocytes, cholesteryl sulfate was found to inhibit sterol synthesis, and this effect was observed even in cells deficient in STS, indicating that the desulfation to cholesterol is not a prerequisite for this particular action. nih.gov This suggests that cholesteryl sulfate has biological activities distinct from those of cholesterol.

Interplay with General Cholesterol Homeostasis Pathways

Cholesteryl sulfate and its metabolic pathway are intricately linked with the broader network of cholesterol homeostasis, which is vital for cellular function. nih.goviastate.edu The balance between cholesterol synthesis, uptake, and efflux is tightly regulated, and cholesteryl sulfate plays a significant role in this regulation. nih.gov

Cholesteryl sulfate has been shown to directly impact key regulators of cholesterol metabolism. nih.govsnu.ac.kr It can inhibit the synthesis of cholesterol by promoting the degradation of HMG-CoA reductase, a rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govsnu.ac.kr Furthermore, cholesteryl sulfate can reduce the cellular uptake of cholesterol by blocking the endocytosis of the low-density lipoprotein (LDL) receptor. nih.govsnu.ac.kr

A central player in cholesterol homeostasis is the sterol regulatory element-binding protein 2 (SREBP-2). wikipedia.org When cellular cholesterol levels are low, SREBP-2 is activated and stimulates the expression of genes involved in both cholesterol synthesis and uptake. wikipedia.org Cholesteryl sulfate can suppress the activation of SREBP-2, thereby providing a negative feedback mechanism to control intracellular cholesterol levels. nih.govsnu.ac.kr

Moreover, the sulfation of oxysterols, which are oxidized derivatives of cholesterol, by SULT2B1b can also impact cholesterol homeostasis. frontiersin.org Oxysterols are natural ligands for the liver X receptors (LXRs), which are nuclear receptors that play a crucial role in regulating cholesterol efflux and fatty acid metabolism. frontiersin.orgnih.gov By sulfating these oxysterols, SULT2B1b can convert them into LXR antagonists, thereby modulating LXR-mediated gene expression and influencing lipid metabolism. frontiersin.orgnih.gov This demonstrates a complex regulatory loop where the SULT2B1b/cholesteryl sulfate system not only directly affects cholesterol levels but also fine-tunes the activity of key transcription factors involved in lipid homeostasis.

Data Tables

Table 1: Key Enzymes in Cholesteryl Sulfate Metabolism

EnzymeFunctionSubstrate(s)Product(s)Cellular Location
Sulfotransferase 2B1b (SULT2B1b) Catalyzes the sulfonation of cholesterol. nih.govuniprot.orgCholesterol, 3'-phosphoadenosine 5'-phosphosulfate (PAPS)Cholesteryl sulfate, Adenosine 3',5'-diphosphate (PAP)Cytosol frontiersin.org
3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) Synthase Synthesizes the universal sulfate donor, PAPS. nih.govATP, Inorganic Sulfate3'-phosphoadenosine 5'-phosphosulfate (PAPS)Cytoplasm and Nucleus nih.gov
Steroid Sulfatase (STS) Catalyzes the hydrolysis of cholesteryl sulfate. nih.govoup.comCholesteryl sulfate, WaterCholesterol, SulfateEndoplasmic Reticulum oup.comwikipedia.org

Modulation of Cholesterol Synthesis Enzymes (e.g., HMGCR, LCAT)

Cholesteryl sulfate plays a significant role in the negative feedback regulation of cholesterol biosynthesis, primarily by targeting 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in the cholesterol synthesis pathway. nih.govnih.govpharmainfonepal.comnih.gov Research indicates that cholesteryl sulfate contributes to the reduction of intracellular cholesterol levels by promoting the proteasomal degradation of the HMGCR protein. nih.gov This action is mediated by enhancing insulin-induced gene-mediated ubiquitination, a process that tags the enzyme for destruction. nih.gov

Furthermore, cholesteryl sulfate suppresses the proteolytic activation of sterol regulatory element-binding protein 2 (SREBP-2). nih.gov SREBP-2 is a master transcription factor that governs the expression of genes essential for both cholesterol synthesis and uptake. nih.govnih.gov By inhibiting SREBP-2 activation, cholesteryl sulfate effectively dampens the entire cholesterol production and acquisition cascade.

Conversely, there is currently no direct scientific evidence to suggest that cholesteryl sulfate modulates the activity of Lecithin-cholesterol acyltransferase (LCAT). LCAT is a key enzyme in reverse cholesterol transport, responsible for esterifying free cholesterol on high-density lipoproteins (HDL). While cholesteryl esters are the product of the LCAT reaction, this is a distinct molecule from cholesteryl sulfate.

Table 1: Effect of Cholesteryl Sulfate on Cholesterol Synthesis Regulation

Regulated Molecule Effect of Cholesteryl Sulfate Mechanism
HMG-CoA Reductase (HMGCR) Inhibition of activity Promotes proteasomal degradation via enhanced ubiquitination. nih.gov
SREBP-2 Suppression of activation Blocks proteolytic activation, reducing transcription of cholesterol synthesis genes. nih.gov

Regulation of Intramitochondrial Cholesterol Movement

A critical function of cholesteryl sulfate is its ability to inhibit steroidogenesis by regulating the movement of cholesterol into the mitochondria. This process is the rate-limiting step in the synthesis of all steroid hormones, which are derived from cholesterol.

The primary target of cholesteryl sulfate's inhibitory action within this pathway is the Steroidogenic Acute Regulatory (StAR) protein. The StAR protein is essential for transporting cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane, where the first enzymatic step of steroidogenesis occurs, catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc).

Studies have demonstrated that cholesteryl sulfate acts as a naturally occurring, noncompetitive inhibitor of this intramitochondrial cholesterol translocation. Its presence in adrenal mitochondria, a primary site of steroid synthesis, inversely correlates with the rate of pregnenolone (B344588) production (the first steroid product). Cholesteryl sulfate achieves this inhibition by reducing the expression of the StAR protein at both the mRNA and protein levels. By limiting the availability of the StAR protein, cholesteryl sulfate effectively restricts the supply of cholesterol substrate to the steroidogenic machinery, thereby downregulating the production of steroid hormones.

Table 2: Research Findings on Cholesteryl Sulfate's Regulation of Intramitochondrial Cholesterol Movement

Study Focus Cell/System Used Key Finding Reference
Inhibition of Pregnenolone Synthesis Rat adrenal mitochondria Cholesteryl sulfate inhibits pregnenolone synthesis from exogenous cholesterol by acting on an intramitochondrial cholesterol translocation system.
StAR Protein Levels Human adrenocortical carcinoma H295R cells Cholesteryl sulfate decreases StAR protein and mRNA levels, leading to reduced pregnenolone production.
Endogenous Inhibition Isolated rat adrenal mitochondria Endogenous levels of cholesteryl sulfate in mitochondria inversely correlate with cholesterol side-chain cleavage activity.
Site of Action Rat adrenal mitochondria Inhibition occurs at a site distinct from cytochrome P-450scc, pointing to a cholesterol translocator system.

Iii. Physiological and Cellular Functions of Cholesteryl Sulfate

Role in Cellular Membrane Dynamics and Stability

Cholesteryl sulfate (B86663) is an integral component of cellular membranes, where it plays a crucial role in maintaining their structural integrity and modulating their physical properties. nih.govnih.govmdpi.com Its amphipathic nature, with a polar sulfate group and a nonpolar sterol structure, allows it to insert into the lipid bilayer and influence membrane dynamics. nih.govbiosynth.com

Regulation of Membrane Fluidity and Permeability

Cholesteryl sulfate influences the fluidity and permeability of cellular membranes. nih.govnih.gov Unlike cholesterol, which generally decreases membrane fluidity in the main lipid bilayer, cholesteryl sulfate can have a more complex, concentration-dependent effect. mdpi.comwalshmedicalmedia.comwikipedia.org Due to its charged sulfate group, it resides closer to the water-lipid interface of the membrane. nih.govmdpi.com

Interactive Table: Effect of Cholesteryl Sulfate on Membrane Properties

PropertyEffect of Cholesteryl SulfateKey FindingsReferences
Membrane Fluidity Can increase fluidity of the sterol fraction within the membrane.In stratum corneum models, higher Cholesteryl Sulfate concentrations lead to a more fluid cholesterol phase. nih.gov
Membrane Permeability Generally increases membrane permeability.Increased fluidity of the sterol fraction is associated with higher permeability. nih.govnih.gov
Membrane Order Has an overall increasing ordering effect on membrane organization.The effect is influenced by the lipid composition and cholesterol content of the membrane. mdpi.com
Surface Potential Contributes to a decrease in the membrane's surface potential.The charged sulfate group is located at the water-lipid interface. nih.govmdpi.com

Protection of Erythrocytes from Osmotic Lysis

A key function of cholesteryl sulfate is its ability to stabilize cell membranes, particularly in red blood cells (erythrocytes). nih.govnih.gov It protects these cells from osmotic lysis, a process where cells swell and burst in a hypotonic environment. nih.gov This protective effect is attributed to its ability to enhance membrane stability. nih.gov

Research has demonstrated that pre-incubation of erythrocytes with specific concentrations of cholesteryl sulfate can protect them against thermally induced hemolysis. nih.gov The amphipathic nature of cholesteryl sulfate allows it to bridge the hydrophilic and lipophilic domains of the cell membrane, thereby increasing the order of the lipid bilayer and reinforcing the membrane structure. nih.gov However, this effect is dose-dependent, with higher concentrations potentially leading to increased fragility. nih.gov The deficiency of cholesterol, a related sterol, has been shown to impair the osmotic stability of cultured red blood cells, highlighting the importance of sterols in maintaining erythrocyte integrity. frontiersin.org

Contribution to Epidermal Homeostasis and Barrier Function

Cholesteryl sulfate is a key regulator of epidermal structure and function, playing a critical role in the differentiation of keratinocytes and the formation of the skin's protective barrier. nih.govresearchgate.net A "cholesterol sulfate cycle" exists in the epidermis, where cholesterol is sulfated in the lower layers and desulfated in the outer layers, a process crucial for normal skin function. nih.govresearchgate.net

Regulation of Keratinocyte Differentiation and Proliferation

Cholesteryl sulfate is not just a structural component but also a signaling molecule that actively promotes the differentiation of keratinocytes, the primary cells of the epidermis. nih.govnih.gov The concentration of cholesteryl sulfate increases as keratinocytes differentiate. nih.govcapes.gov.br

Several mechanisms by which cholesteryl sulfate stimulates keratinocyte differentiation have been identified:

Transcriptional Regulation: It acts as a transcriptional regulator for genes encoding key proteins involved in the formation of the cornified envelope, such as transglutaminase 1 and involucrin (B1238512). mdpi.comnih.gov

Protein Kinase C Activation: Cholesteryl sulfate activates the η isoform of protein kinase C (PKCη), which in turn stimulates the phosphorylation of structural proteins in the epidermis and promotes the formation of the cornified envelope. nih.gov

Studies have shown that adding cholesteryl sulfate to keratinocyte cultures stimulates their differentiation, and conversely, reducing its levels can inhibit this process. nih.govnih.gov

Interactive Table: Research Findings on Cholesteryl Sulfate and Keratinocyte Differentiation

Research FocusKey FindingImplicationReferences
Gene Expression Upregulates genes for transglutaminase 1 and involucrin.Promotes the formation of the cornified envelope, a key feature of differentiated keratinocytes. mdpi.comnih.gov
Enzyme Activity Activates the η isoform of protein kinase C (PKCη).Leads to phosphorylation of epidermal structural proteins, enhancing differentiation. nih.gov
In Vitro Studies Addition of cholesteryl sulfate to keratinocyte cultures stimulates differentiation.Confirms its role as a signaling molecule in the differentiation process. nih.govnih.gov
In Vivo Models Increased cholesterol sulfate levels are observed during epidermal development.Correlates its presence with the formation of a functional stratum corneum. nih.gov

Formation of Cornified Envelopes and Epidermal Desquamation

The cornified envelope is a highly insoluble protein structure that forms beneath the plasma membrane of terminally differentiated keratinocytes, providing a critical barrier for the skin. researchgate.net Cholesteryl sulfate plays a dual role in this process. It promotes the formation of the cornified envelope by stimulating the expression of necessary proteins like involucrin and loricrin. nih.govnih.gov

However, an excess of cholesteryl sulfate, as seen in the genetic disorder X-linked ichthyosis, can interfere with the proper assembly of the cornified envelope. nih.gov High levels of cholesteryl sulfate can disrupt the function of transglutaminase 1, an enzyme essential for cross-linking the proteins of the cornified envelope. nih.gov This disruption leads to impaired barrier function and abnormal shedding of skin cells (desquamation). nih.govnih.gov The proper balance of cholesterol sulfate levels is therefore essential for both the formation of the cornified envelope and the subsequent process of desquamation. nih.govescholarship.org

Involvement in Reproductive Biology and Fertility

Cholesteryl sulfate is also a significant molecule in reproductive biology, found in both male and female reproductive tracts. nih.govnih.gov It is a major component of human seminal plasma and is present in spermatozoa. nih.govdrugbank.com

In males, cholesteryl sulfate is believed to play a role in sperm capacitation, the final maturation step that enables sperm to fertilize an egg. nih.gov Autoradiographic studies have shown that it accumulates in the acrosomal region of spermatozoa, the area crucial for the fertilization process. nih.gov

In the female reproductive tract, the enzyme sterol sulfatase, which can cleave cholesteryl sulfate, is present in Graafian follicles and the endometrium. nih.gov The concentration of cholesteryl sulfate in the rabbit endometrium has been observed to increase significantly around the time of implantation, suggesting its involvement in this critical process. nih.gov These findings point to a role for cholesteryl sulfate in the complex membrane modifications and cell-cell interactions that occur during fertilization and implantation. nih.govnih.gov

Impact on Glucolipid Metabolism

Cholesteryl sulfate is a key player in the regulation of glucose and lipid metabolism. nih.govmdpi.com Its influence extends to major metabolic organs, including the liver and pancreas, where it helps maintain homeostasis. Dysregulation of cholesterol metabolism is closely linked to metabolic diseases, and CS has been identified as a critical signaling molecule in these pathways. frontiersin.orgnih.gov

Cholesteryl sulfate plays a direct role in controlling glucose production in the liver. nih.govnih.gov Research has demonstrated that CS and its synthesizing enzyme, SULT2B1b, inhibit hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate sources. nih.gov This function is particularly relevant in metabolic conditions like obesity, where the expression of SULT2B1b in the liver is induced. nih.gov

The primary mechanism of this regulation involves the transcription factor Hepatocyte Nuclear Factor 4α (HNF4α), a key driver of gluconeogenic genes. nih.govshsmu.edu.cn CS suppresses the expression of acetyl-coenzyme A (acetyl-CoA) synthetase. nih.gov This leads to reduced acetylation of HNF4α, causing it to be excluded from the nucleus, thereby inhibiting the transcription of its target genes, such as Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (Pepck). nih.gov Studies in both cell cultures and mouse models have shown that treatment with CS or overexpression of SULT2B1b can alleviate metabolic abnormalities by inhibiting this pathway. nih.gov

Table 1: Effect of Cholesteryl Sulfate on Hepatic Gluconeogenesis An interactive table summarizing research findings on the impact of Cholesteryl Sulfate (CS) on key aspects of liver glucose production.

Parameter Treatment Observation Mechanism Source
Glucose Production Hepa1-6 cells treated with 5 μM CS Substantially inhibited forskolin-stimulated glucose production. Inhibition of gluconeogenic pathway. nih.gov
Gene Expression Hepa1-6 cells treated with CS (2.5 or 5 μM) Dose-dependent reduction in the mRNA levels of G6pase and Pepck. Suppression of HNF4α activity. nih.gov
HNF4α Activity In vivo and in vitro models Decreased acetylation and nuclear localization of HNF4α. Inhibition of acetyl-CoA synthetase expression. nih.gov

Cholesteryl sulfate has a protective and regulatory role in the function of pancreatic β-cells, which are responsible for producing, storing, and releasing insulin. frontiersin.orgnih.govnih.gov The health and mass of these cells are critical for glucose homeostasis, and their dysfunction is a hallmark of diabetes. frontiersin.orgmdpi.com

Table 2: Protective Effects of Cholesteryl Sulfate on Pancreatic β-Cells An interactive table detailing the observed effects of Cholesteryl Sulfate (CS) on the viability and function of pancreatic β-cells.

Process Condition Effect of CS Treatment Outcome Source
Proliferation In vitro β-cell models Stimulated β-cell proliferation. Contributes to maintaining β-cell mass. nih.govnih.gov
Apoptosis Stressful conditions (e.g., diabetic milieu) Protected β-cells against apoptosis. Preserves existing β-cell mass. nih.govnih.gov
Homeostasis In vivo diabetic mouse model Partially alleviated diabetes. Improved glucose homeostasis. nih.gov

Roles in Neurobiology and Nervous System Function

Neurosteroids are steroids synthesized de novo within the brain that have potent effects on neuronal excitability. researchgate.netnih.gov The synthesis pathway begins with cholesterol. researchgate.netwikipedia.org Cholesteryl sulfate serves as a key substrate in this pathway for the production of other sulfonated neurosteroids, such as pregnenolone (B344588) sulfate and dehydroepiandrosterone (B1670201) sulfate (DHEAS). nih.govnih.gov This conversion is a critical step, as these downstream neurosteroids have diverse functions, including modulating neurotransmitter receptors and promoting neuronal development and survival. nih.govresearchgate.net The brain's ability to synthesize these molecules locally from precursors like CS allows for rapid and localized regulation of neuronal function. nih.govnih.gov

Cholesteryl sulfate exhibits significant neuroprotective properties and plays a role in modulating brain energy metabolism. shsmu.edu.cnnih.gov It has been shown to protect neuronal cells from oxidative stress-induced death, a common factor in neurodegenerative disorders. nih.gov

Studies using a hippocampal cell line and primary astrocytes have demonstrated that CS can:

Attenuate cell death induced by glutamate (B1630785) and rotenone. nih.gov

Decrease the production of reactive oxygen species (ROS) and prevent the collapse of the mitochondrial membrane potential. nih.gov

Activate the pro-survival Akt/Bcl2 signaling pathway. nih.gov

Furthermore, CS directly impacts astrocyte metabolism by increasing mitochondrial phosphorylation, cellular ATP levels, and glycogen (B147801) content. nih.gov Since astrocytes are critical for supplying energy substrates to neurons, this modulation of astrocyte metabolism by CS represents a key neuroprotective mechanism. nih.gov

Table 3: Neuroprotective and Metabolic Actions of Cholesteryl Sulfate An interactive table summarizing the documented effects of Cholesteryl Sulfate (CS) on neuronal cells and astrocytes.

Cellular Process Cell Type Effect of CS Treatment Potential Outcome Source
Cell Viability HT-22 (hippocampal) cells Attenuated glutamate and rotenone-induced cell death. Neuroprotection against excitotoxicity. nih.gov
Oxidative Stress HT-22 cells Decreased production of reactive oxygen species (ROS). Reduction of oxidative damage. nih.gov
Signaling Pathway HT-22 cells Activated the pro-survival Akt/Bcl2 pathway. Promotion of cell survival. nih.gov
Energy Metabolism Primary astrocytes Increased mitochondrial phosphorylation, ATP, and glycogen content. Enhanced brain energy reserves and support for neurons. nih.gov

Participation in Immune and Inflammatory Responses

Cholesteryl sulfate is an important endogenous regulator of immune and inflammatory responses. nih.govnih.gov Its actions can limit excessive inflammation, which is beneficial in conditions like inflammatory bowel disease but also has broader implications for systemic inflammation. frontiersin.orgnih.gov The link between cholesterol metabolism and inflammation is well-established, with cholesterol accumulation in immune cells often promoting inflammatory signaling. nih.govfrontiersin.org

CS has been identified as an endogenous inhibitor of Dedicator of cytokinesis protein 2 (DOCK2), a Rac-guanine nucleotide exchange factor predominantly expressed in hematopoietic cells. frontiersin.org DOCK2 is critical for the migration and activation of leukocytes, such as neutrophils. frontiersin.org By directly binding to DOCK2 and inhibiting its activity, CS can suppress immune cell migration and activation. frontiersin.orgnih.gov This mechanism has been shown to be crucial in the gut, where CS produced by intestinal epithelial cells limits the recruitment of neutrophils during mucosal injury, thereby preventing excessive inflammation and tissue damage. frontiersin.orgnih.gov This regulatory role highlights CS as a key molecule in maintaining the balance between an effective immune response and damaging inflammation. nih.govfrontiersin.org

Modulation of T-Cell Receptor Signaling and Activity

Cholesteryl sulfate plays a significant regulatory role in the activation of T-cells by directly influencing the T-cell receptor (TCR) complex. nih.govresearchgate.net Research indicates that cholesteryl sulfate acts as an inhibitor of TCR signaling, a critical initial step in most adaptive immune responses. nih.gov Its mechanism of action involves the disruption of the molecular organization and early signaling events of the TCR.

One of the key findings is that cholesteryl sulfate can displace cholesterol from its binding site on the TCRβ subunit. nih.govfrontiersin.org Cholesterol is known to be crucial for the formation of TCR nanoclusters and for maintaining the TCR in an inactive state in the absence of a ligand. frontiersin.org By competing with cholesterol, cholesteryl sulfate disrupts these TCR multimers. nih.govfrontiersin.org This disruption hinders the proper initiation of the signaling cascade upon T-cell activation.

A fundamental event in TCR signaling is the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 subunits of the TCR complex. nih.gov Studies have demonstrated that cholesteryl sulfate inhibits the phosphorylation of these CD3 ITAMs, effectively blocking the first crucial step in T-cell activation. nih.govresearchgate.net This inhibitory effect on a primary signaling event underscores the potent regulatory capacity of cholesteryl sulfate on T-cell function. In vivo studies have further supported this regulatory role, showing that mice deficient in cholesteryl sulfate exhibit increased sensitivity to a self-antigen, while an increase in cholesteryl sulfate levels can inhibit thymic selection. nih.gov

Effect of Cholesteryl Sulfate on T-Cell Receptor Signaling Molecular Mechanism Functional Outcome References
Inhibition of T-cell activationCompetes with cholesterol for binding to the TCRβ subunit. nih.govfrontiersin.orgDisrupts TCR multimers/nanoclusters. nih.govfrontiersin.org nih.govnih.govfrontiersin.org
Blockade of initial signaling eventsInhibits the phosphorylation of CD3 immunoreceptor tyrosine-based activation motifs (ITAMs). nih.govresearchgate.netPrevents the initiation of the downstream signaling cascade required for T-cell activation. nih.gov nih.govresearchgate.netnih.gov
Regulation of thymocyte developmentModulates thymic selection processes. nih.govInfluences the sensitivity of T-cells to self-antigens. nih.gov nih.gov

Influence on Inflammatory Mediators

Cholesteryl sulfate exerts a significant influence on the inflammatory environment by modulating the activity of various immune cells and the production of inflammatory mediators. nih.gov Its role, however, appears to be context-dependent, exhibiting both pro- and anti-inflammatory effects through different mechanisms.

One of the primary anti-inflammatory functions of cholesteryl sulfate is mediated through its inhibition of DOCK2 (Dedicator of cytokinesis 2), a Rac activator crucial for the migration and activation of lymphocytes. nih.govoup.com By directly binding to the DHR-2 domain of DOCK2, cholesteryl sulfate inhibits its Rac-GEF activity, thereby suppressing immune cell migration. frontiersin.org This mechanism has been shown to be particularly important in limiting neutrophil recruitment and mitigating gut inflammation. nih.govnih.gov In models of intestinal injury, a deficiency in cholesteryl sulfate production leads to exacerbated colitis with increased neutrophil infiltration. nih.gov Conversely, the administration of cholesteryl sulfate can ameliorate these inflammatory conditions. nih.gov

In contrast, under certain conditions, cholesteryl sulfate can promote the secretion of pro-inflammatory mediators. Research has shown that cholesteryl sulfate can directly bind to and activate Mincle (Macrophage-inducible C-type lectin), a pattern recognition receptor expressed on macrophages and other myeloid cells. researchgate.net This interaction triggers the release of various pro-inflammatory cytokines and chemokines, including Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Keratinocyte Chemoattractant (KC), Macrophage Inflammatory Protein-1α (MIP-1α), and Macrophage Inflammatory Protein-1β (MIP-1β). researchgate.net The activation of Mincle by cholesteryl sulfate has been implicated in the pathogenesis of certain skin inflammatory conditions. researchgate.net

Effect of Cholesteryl Sulfate on Inflammatory Mediators Mechanism of Action Cellular/Physiological Context Specific Mediators Affected References
Anti-inflammatory Inhibition of DOCK2-mediated Rac activation. nih.govoup.comfrontiersin.orgLimits neutrophil recruitment during mucosal injury. nih.govnih.govReduces excessive gut inflammation. nih.govnih.gov nih.govoup.comfrontiersin.orgnih.gov
Pro-inflammatory Activation of the Mincle receptor on myeloid cells. researchgate.netCan contribute to skin inflammation. researchgate.netInduces secretion of IL-1α, IL-1β, KC, MIP-1α, MIP-1β. researchgate.net researchgate.net

Iv. Molecular Mechanisms and Signal Transduction Pathways Mediated by Cholesteryl Sulfate

Interaction with Nuclear Receptors and Transcription Factors

Cholesteryl sulfate's role as a signaling molecule is prominently highlighted by its ability to directly bind to and modulate the activity of nuclear receptors and influence various transcription factors, thereby controlling the expression of a wide array of genes.

Cholesteryl sulfate (B86663) is recognized as a potential endogenous ligand for the Retinoic Acid-Related Orphan Receptor α (RORα), a nuclear receptor involved in regulating metabolism and development. nih.govnih.govmdpi.com X-ray crystallography studies have confirmed that cholesteryl sulfate can bind directly to the ligand-binding domain (LBD) of RORα. nih.gov

The interaction is highly specific; the 3-O-sulfate group of the molecule forms additional direct hydrogen bonds with three amino acid residues within the RORα LBD: Gln289, Tyr290, and Arg370. These extra interactions, which are absent in the binding of cholesterol, result in a higher binding affinity of cholesteryl sulfate for the receptor. nih.gov This enhanced binding affinity translates into an increased transcriptional activity of RORα, suggesting that cholesteryl sulfate could be a crucial regulator of RORα function in vivo. nih.govnih.gov

Contrary to activating the pathway, research indicates that cholesteryl sulfate acts as a negative regulator of cholesterol homeostasis by suppressing the SREBP2 pathway. SREBP2 is a primary transcription factor that governs the synthesis and uptake of cholesterol by controlling genes like HMG-CoA reductase and the LDL receptor. nih.govnih.gov Cholesteryl sulfate has been shown to suppress the proteolytic activation of SREBP2. This action is a key part of a multi-faceted mechanism by which cholesteryl sulfate reduces intracellular cholesterol levels, thereby modulating an important feedback loop in cholesterol metabolism.

Cholesteryl sulfate exerts an inhibitory effect on steroid hormone production by regulating the gene expression of the Steroidogenic Acute Regulatory (StAR) protein. nih.gov The StAR protein is essential for the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in steroidogenesis. wikipedia.orgnih.govcapes.gov.br Studies in adrenocortical cells have demonstrated that cholesteryl sulfate reduces the level of StAR protein. nih.gov This leads to a decrease in the conversion of cholesterol to pregnenolone (B344588) and, consequently, an inhibitory effect on the production of steroid hormones like progesterone. nih.gov

In the epidermis, cholesteryl sulfate is a key regulator of keratinocyte differentiation and the formation of the cornified envelope, a critical component of the skin barrier. It achieves this by modulating the expression of several essential genes.

Involucrin (B1238512) and Transglutaminase 1 (TGM1): Cholesteryl sulfate transcriptionally upregulates the genes for involucrin and TGM1, two precursor proteins of the cornified envelope. nih.gov This regulation is mediated through an AP-1 (Activator Protein-1) binding site found in the promoter region of these genes. nih.gov Cholesteryl sulfate treatment increases the levels of the AP-1 family members Fra-1, Fra-2, and Jun D, which then bind to the promoter and stimulate transcription. nih.gov

Filaggrin: The expression of filaggrin is also induced by cholesteryl sulfate. This effect is specifically mediated through the activation of RORα, which cholesteryl sulfate binds to as a ligand. nih.gov

Enzymatic Activity of Transglutaminase 1: While promoting TGM1 gene expression, high concentrations of cholesteryl sulfate (above 4 mol % in membranes) can directly inhibit the enzymatic cross-linking function of the TGM1 protein. nih.gov This interference with the formation of the cornified envelope highlights a complex, concentration-dependent regulatory role. nih.gov

Modulation of Protein Kinase Activity

Beyond its influence on transcription, cholesteryl sulfate can directly modulate the activity of key signaling enzymes, such as protein kinases.

Cholesteryl sulfate is a known activator of specific isoforms of Protein Kinase C (PKC), a family of enzymes crucial for signal transduction in various cellular processes, including differentiation. nih.govnih.govnih.gov

Research has demonstrated that cholesteryl sulfate potently and specifically activates the eta isoform of PKC (PKCη), which is predominantly expressed in epithelial tissues. nih.govnih.gov The activation of PKCη by cholesteryl sulfate can be even more potent than activation by phosphatidylserine (B164497) and phorbol (B1677699) esters. nih.gov Further studies have shown that cholesteryl sulfate also activates the epsilon (PKCε) and sigma (PKCσ) isoforms. nih.gov However, the alpha (PKCα) and delta (PKCδ) isoforms are not affected, indicating a high degree of specificity in this activation mechanism. nih.gov This activation of PKC isoforms by cholesteryl sulfate can lead to the phosphorylation of structural proteins and is believed to be a key mechanism in promoting the terminal differentiation of keratinocytes. nih.govnih.gov

Summary of Molecular Interactions

Target Molecule Effect of Cholesteryl Sulfate Mechanism Downstream Consequence
RORα ActivationDirect binding as a ligand to the LBD nih.govIncreased transcriptional activity nih.gov
SREBP2 SuppressionInhibition of proteolytic activationReduced cholesterol synthesis and uptake
StAR Protein InhibitionDownregulation of gene expression and protein levels nih.govDecreased steroid hormone production nih.gov
Involucrin & TGM1 Genes UpregulationIncreased expression of AP-1 transcription factors (Fra-1, Fra-2, Jun D) nih.govEnhanced cornified envelope formation nih.gov
Filaggrin Gene UpregulationInduction and activation of RORα nih.govEnhanced cornified envelope formation nih.gov
PKCη, PKCε, PKCσ ActivationDirect interaction with the kinase nih.govnih.govPhosphorylation of structural proteins, cell differentiation nih.govnih.gov

Influence on Protease Activity

Cholesteryl sulfate demonstrates significant influence over the activity of various proteases, particularly a class of enzymes known as serine proteases. Its ability to inhibit these enzymes has implications for processes ranging from blood coagulation to tissue remodeling.

Cholesteryl sulfate acts as a potent inhibitor of several key serine proteases involved in hemostasis, the process that causes bleeding to stop.

Thrombin and Plasmin: Cholesteryl sulfate is a recognized inhibitor of both thrombin and plasmin, two essential serine proteases in the blood. The inhibition of thrombin by cholesteryl sulfate is non-competitive, or allosteric, meaning it binds to a site on the enzyme other than the active site. For this inhibition to occur, both the sulfate group and the hydrophobic steroid structure of the molecule are necessary. Similarly, it inhibits plasmin in a non-competitive manner by binding directly to the enzyme. This inhibitory action suggests that cholesteryl sulfate can function as an endogenous modulator of blood clotting and fibrinolysis. biosynth.com

Other Coagulation Factors: Beyond thrombin and plasmin, the inhibitory effects of cholesteryl sulfate extend to other serine proteases in the intrinsic coagulation pathway, including Factor Xa, Factor XIa, and most potently, Factor XIIa.

Matrix Metalloproteinase-7 (MMP-7): The interaction between cholesteryl sulfate and Matrix Metalloproteinase-7 (MMP-7), a zinc-dependent endopeptidase rather than a serine protease, is complex. Cholesteryl sulfate has been shown to decrease the activity of MMP-7 towards certain synthetic substrates in a non-competitive manner. However, its effect is highly dependent on the substrate. For instance, while it inhibits the degradation of casein, it can dramatically accelerate MMP-7's degradation of extracellular matrix components like laminin-332 and fibronectin. This suggests that cholesteryl sulfate acts not as a simple inhibitor but as a modulator of MMP-7's substrate preference. It is proposed that cholesteryl sulfate facilitates these specific proteolytic activities by cross-linking the enzyme to certain substrates, thereby bringing them into closer proximity and enhancing the reaction.

Inhibitory Activity of Cholesteryl Sulfate on Various Proteases

ProteaseTypeInhibition ConstantEfficacyMechanism
Thrombin Serine ProteaseIC₅₀: 140.8 ± 21.8 μM-Non-competitive (Allosteric)
Plasmin Serine ProteaseIC₅₀: ~85–250 μM94–100%Non-competitive
Factor Xa Serine ProteaseIC₅₀: ~85–250 μM94–100%-
Factor XIa Serine ProteaseIC₅₀: ~85–250 μM94–100%-
Factor XIIa Serine ProteaseIC₅₀: ~17 μM~60%-
MMP-7 MetalloproteinaseKᵢ: 11 ± 3 μM-Non-competitive (Substrate-dependent)

Vi. Advanced Analytical Methodologies for Cholesteryl Sulfate Research

Sample Preparation and Extraction Techniques for Biological Matrices

The initial and most critical step in the analysis of cholesteryl sulfate (B86663) from biological sources—such as plasma, serum, cells, or tissues—is its efficient extraction from a complex mixture of lipids, proteins, and other molecules. The choice of extraction technique is crucial for obtaining clean samples, minimizing analyte loss, and ensuring compatibility with downstream analytical platforms.

Liquid-liquid extraction (LLE) is a foundational technique used to isolate lipids, including cholesteryl sulfate, from aqueous biological samples based on their differential solubilities in immiscible liquid phases. A common approach for lipid extraction is the Bligh-Dyer method, or variations thereof, which utilizes a monophasic solvent system of chloroform and methanol to disrupt cells and solubilize lipids. nih.gov

The process typically involves:

Homogenizing the biological sample (e.g., tissue, cells) in a chloroform/methanol/water mixture.

Adding more chloroform and water, which induces a phase separation.

The lipids, including cholesteryl sulfate, partition into the lower, denser chloroform phase, while more polar molecules remain in the upper aqueous/methanol phase. nih.govlipidmaps.org

The organic phase is then carefully collected, and the solvent is evaporated, leaving behind the lipid extract for further analysis.

Factors such as the choice of organic solvents (e.g., dichloromethane, ethyl acetate), the ratio of solvents, and the pH of the aqueous phase can be optimized to enhance the recovery and selectivity for specific lipids. mdpi.comslideshare.net For quantitative studies, isotopically labeled internal standards are often added at the beginning of the extraction process to account for any loss of the analyte during sample preparation. nih.gov

Solid-phase extraction (SPE) is a chromatographic technique widely used for sample cleanup and fractionation following an initial LLE. affinisep.comsigmaaldrich.com It offers a higher degree of selectivity compared to LLE and is effective in removing interfering substances that might compromise subsequent analysis. The principle of SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Different components of the sample are retained on the sorbent to varying degrees based on their physicochemical properties. sigmaaldrich.com

For the purification of cholesteryl sulfate, a typical SPE workflow includes four main steps:

Conditioning: The SPE cartridge is first washed with a solvent to wet the stationary phase and create an environment suitable for analyte binding.

Loading: The lipid extract, redissolved in an appropriate solvent, is loaded onto the cartridge.

Washing: A specific solvent or solvent mixture is passed through the cartridge to wash away weakly bound impurities while the analyte of interest remains bound to the sorbent.

Elution: A different solvent is used to disrupt the interactions between cholesteryl sulfate and the stationary phase, allowing it to be collected in a purified form. thermofisher.com

Silica-based cartridges are commonly used to separate lipids into different classes. lipidmaps.org For instance, nonpolar lipids like cholesteryl esters can be eluted with a nonpolar solvent such as hexane, while more polar sterols, including cholesterol and cholesteryl sulfate, can be subsequently eluted with a solvent mixture of increased polarity, like 30% isopropanol in hexane. lipidmaps.org

Table 1: Comparison of Sample Preparation Techniques

Feature Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquid phases. Adsorption onto a solid phase from a liquid phase. sigmaaldrich.com
Primary Use Initial bulk extraction of lipids from biological samples. nih.gov Sample cleanup, fractionation, and concentration. affinisep.com
Selectivity Generally lower; separates based on broad polarity. Higher; can separate analytes based on specific chemical interactions. affinisep.com
Common Solvents Chloroform, Methanol, Water (Bligh-Dyer). lipidmaps.org Hexane, Isopropanol, Methanol. lipidmaps.orgthermofisher.com
Advantages Simple, high capacity, suitable for large sample volumes. High recovery, efficient removal of interferences, can be automated. affinisep.com

| Disadvantages | Can be labor-intensive, may form emulsions, less selective. | Lower capacity, potential for analyte loss if not optimized. |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the cornerstone of modern analytical chemistry for the detection and quantification of biomolecules due to its exceptional sensitivity and specificity. When coupled with a separation technique like liquid chromatography, it provides a powerful platform for cholesteryl sulfate research.

Liquid chromatography-mass spectrometry (LC-MS) is a robust analytical method for profiling sterols and their derivatives. nih.gov In this technique, the complex lipid extract is first injected into a liquid chromatograph. The components of the mixture are separated as they pass through a column containing a stationary phase (e.g., C18 or pentafluorophenyl). nih.govmdpi.com The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase (a solvent mixture) flowing through the column.

After separation, the eluent from the LC column is directed into the ion source of the mass spectrometer. Here, molecules are ionized—for instance, by electrospray ionization (ESI)—before being introduced into the mass analyzer, which separates the resulting ions based on their mass-to-charge ratio (m/z). biorxiv.org A challenge in analyzing sterols like cholesteryl sulfate is their often poor ionization efficiency. nih.govbiorxiv.org However, LC-MS methods have been developed that allow for the sensitive detection of sterols without the need for chemical derivatization. mdpi.com

For enhanced specificity and quantitative accuracy, tandem mass spectrometry (MS/MS) is often employed. LC-MS/MS adds another layer of mass analysis, significantly improving the signal-to-noise ratio and providing structural information. miami.edu This technique is particularly valuable for profiling a wide range of sterol sulfates simultaneously in a single analytical run. nih.gov

In an LC-MS/MS experiment, a specific ion (the precursor ion) corresponding to the molecule of interest (e.g., the deprotonated molecule of cholesteryl sulfate, [M-H]⁻) is selected in the first mass analyzer. This ion is then fragmented by collision with an inert gas, and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. The transition from a specific precursor ion to a characteristic product ion is highly specific and can be used for unambiguous identification and quantification. For sterol sulfates, a characteristic fragmentation is the loss of the sulfate group, which results in a diagnostic product ion at m/z 97. mdpi.com

This approach has been successfully used to develop comprehensive methods for quantifying a panel of 11 intact steroid sulfates, including cholesteryl sulfate, in human serum. nih.gov

Table 2: Example LC-MS/MS Parameters for Sterol Sulfate Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Application Source
Cholesterol Sulfate 465.3 97.0 Profiling in human serum nih.gov
d7-Cholesterol Sulfate 472.3 97.0 Internal standard for quantification mdpi.com
Pregnenolone (B344588) Sulfate 395.2 97.0 Profiling in human serum nih.gov
Dehydroepiandrosterone (B1670201) Sulfate (DHEAS) 367.2 97.0 Profiling in human serum nih.gov

Desorption electrospray ionization mass spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis and imaging of molecules on a surface, such as a thin tissue section, without extensive sample preparation. nih.gov This method provides spatial distribution information, revealing where specific molecules are located within a tissue sample. youtube.com

In DESI-MS, a charged solvent spray is directed onto the sample surface. The impact of the charged droplets desorbs and ionizes molecules from the surface, which are then drawn into the mass spectrometer for analysis. By systematically scanning the surface, a chemical image can be constructed, where each pixel corresponds to a mass spectrum from that specific location.

DESI-MS imaging has been notably applied to study the distribution of cholesteryl sulfate in human prostate tissue. nih.govacs.org These studies revealed that cholesteryl sulfate was found almost exclusively in cancerous and precancerous prostate tissues, while it was largely absent in normal, healthy tissue. nih.govacs.org This finding identified cholesteryl sulfate as a potential biomarker for prostate cancer, showcasing the power of DESI-MS to link chemical information directly with histopathological features of a disease. nih.gov The technique was sensitive enough to distinguish between diseased and healthy tissue in 64 out of 68 patient samples examined in one study. acs.org

Chromatographic Separations

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. For cholesteryl sulfate, both thin-layer and gas chromatography methods have been utilized.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique used for the separation and identification of lipids based on their polarity. researchgate.net The principle relies on the differential partitioning of components between a solid stationary phase (typically polar silica gel coated on a plate) and a liquid mobile phase (an organic solvent system). nih.govwiley.com

In a standard TLC setup for lipids, the sample containing cholesteryl sulfate is spotted onto a baseline at the bottom of the silica plate. The plate is then placed in a sealed chamber with a pre-selected mobile phase, or eluent. researchgate.net As the nonpolar solvent mixture moves up the plate via capillary action, it carries the sample components with it. wiley.com Compounds separate based on their affinity for the stationary versus the mobile phase.

Due to the highly polar sulfate group, cholesteryl sulfate interacts strongly with the polar silica gel stationary phase. Consequently, it moves a much shorter distance up the plate compared to less polar lipids like free cholesterol or nonpolar cholesteryl esters. This results in a significantly lower Retention Factor (Rf) value for cholesteryl sulfate. biorxiv.org The Rf value is a key metric in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. biorxiv.org

Since sterols are colorless, visualization of the separated spots requires specific techniques. Common methods include spraying the plate with a corrosive or reactive agent followed by heating, or by exposure to iodine vapors. nih.govwiley.com

Key Methodological Aspects of TLC for Cholesteryl Sulfate:

ParameterDescriptionExamples & Notes
Stationary Phase The solid adsorbent coated on the plate.Silica gel (SiO₂) is the most common stationary phase for lipid separation due to its polarity. researchgate.netnih.gov
Mobile Phase (Eluent) A solvent or mixture of solvents that moves up the plate.For neutral lipids, nonpolar systems like petroleum ether:diethyl ether:acetic acid (80:20:1 v/v) are used. researchgate.netnih.gov Cholesteryl sulfate, being polar, would require a more polar mobile phase to achieve significant migration from the baseline.
Visualization Methods to make the separated, colorless spots visible.- 50% Sulfuric Acid Spray & Charring: Heating the plate after spraying causes organic compounds to char, appearing as black spots. nih.gov - Phosphomolybdic Acid: A less hazardous charring agent that produces dark spots on a yellow-green background. nih.gov - Iodine Vapor: Placing the plate in a chamber with iodine crystals reveals organic compounds as brown spots. researchgate.net - UV Light: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light will appear as dark spots under a UV lamp. researchgate.net
Quantification Estimation of the amount of substance in a spot.While primarily a qualitative technique, TLC can be made semi-quantitative by comparing the size and intensity of a sample spot to that of known standards. Densitometry, which involves scanning the plate and measuring spot intensity, can provide more accurate quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. researchgate.net It is a benchmark technique for the analysis of volatile and thermally stable compounds like sterols. nih.gov However, the direct analysis of cholesteryl sulfate by GC-MS is not feasible due to its non-volatile nature as a sulfated conjugate. nih.govnih.gov Therefore, a mandatory and multi-step sample preparation protocol is required.

The typical workflow for analyzing cholesteryl sulfate using GC-MS involves two critical steps: deconjugation and derivatization. nih.gov

Deconjugation (Hydrolysis): The first step is to cleave the sulfate group from the cholesterol backbone to yield free cholesterol. This is essential to create a free hydroxyl group for the subsequent derivatization step. nih.gov This can be achieved through two primary methods:

Chemical Solvolysis: This method uses acidic conditions, often at high temperatures, to hydrolyze the sulfate ester bond. A significant drawback is the potential for the harsh conditions to cause degradation or unwanted chemical rearrangement of the sterol molecule. wiley.com

Enzymatic Hydrolysis: This approach uses a sulfatase enzyme to specifically cleave the sulfate bond under milder conditions. However, a common challenge is that commercially available sulfatase preparations may have contaminating glucuronidase activity, which can cleave other steroid conjugates and lead to inaccurate quantification. rsc.org

Derivatization: After hydrolysis, the liberated free cholesterol is converted into a volatile and thermally stable derivative suitable for GC analysis. This process targets the hydroxyl group at the C-3 position of the sterol. aston.ac.uk

Silylation: This is the most prevalent derivatization technique for sterols. aston.ac.uk A silylating agent, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, forming a volatile TMS-ether. nih.gov This derivative exhibits excellent chromatographic properties and produces characteristic mass spectra that are useful for identification and quantification. nih.gov

Once prepared, the sample is injected into the GC, where the derivatized cholesterol is separated from other components on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for definitive identification and sensitive quantification, often using selected ion monitoring (SIM) for enhanced precision. nih.gov

Summary of GC-MS Methodologies for Cholesteryl Sulfate Analysis:

StepMethodReagents/ConditionsAdvantagesDisadvantages
Deconjugation Chemical SolvolysisAcidic conditions, elevated temperatures.Effective for cleaving the sulfate bond.Harsh conditions may cause sterol degradation or isomerization. wiley.com
Enzymatic HydrolysisSulfatase enzyme (e.g., from Helix pomatia).Milder reaction conditions, potentially higher specificity.Risk of incomplete hydrolysis; potential cross-reactivity from contaminating glucuronidase activity. nih.govrsc.org
Derivatization Silylation (TMS Ether)MSTFA, BSTFA, or a mixture of MSTFA and TSIM.Produces stable, volatile derivatives with excellent chromatographic behavior and characteristic mass spectra. nih.govRequires anhydrous conditions; reagents are moisture-sensitive.
Analysis GC-MSCapillary column (e.g., HP-5MS), Electron Impact (EI) ionization, Selected Ion Monitoring (SIM).High separation efficiency, high sensitivity, and structural confirmation from mass spectra. nih.govnih.govRequires extensive sample preparation; not suitable for direct analysis of the intact molecule. nih.gov

Challenges and Future Directions in Cholesteryl Sulfate Quantification

Despite the availability of advanced analytical techniques, the accurate and reliable quantification of cholesteryl sulfate remains a methodologically demanding task fraught with challenges. nih.govaston.ac.uk However, ongoing advancements are paving the way for more robust and sensitive methods.

Current Challenges:

Complexity of Sample Preparation: For GC-MS, the requisite deconjugation and derivatization steps are laborious and introduce potential sources of error, such as incomplete hydrolysis or artifact formation. nih.govnih.gov

Methodological Cross-Reactivity: A significant issue, particularly in methods requiring hydrolysis, is the potential for co-measurement of other steroid conjugates. For instance, the lack of specificity in some chemical and enzymatic hydrolysis procedures can lead to the cleavage of both sulfate and glucuronide conjugates, resulting in an overestimation of the analyte derived from the sulfate form. nih.gov

Matrix Effects in LC-MS: While LC-MS/MS allows for the direct analysis of intact cholesteryl sulfate, it is susceptible to matrix effects. Co-eluting compounds from complex biological samples (e.g., plasma, serum) can interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement that compromises quantitative accuracy. nih.gov

Availability of Standards: A major impediment to achieving high accuracy is the limited availability of certified reference materials and stable isotope-labeled internal standards for cholesteryl sulfate. nih.gov Such standards are crucial for precise quantification via isotope dilution mass spectrometry and for ensuring inter-laboratory comparability of results. nih.gov

Pre-analytical Variability: The integrity of the measurement is highly dependent on the careful control of pre-analytical variables. Factors such as sample collection, handling, and storage conditions can significantly impact the stability of cholesteryl sulfate and lead to inaccurate results. nih.gov Furthermore, inherent biological variability in an individual's cholesterol levels can make it difficult to discern subtle, pathologically relevant changes. gao.gov

Future Directions:

Advancements in LC-MS/MS: The future of cholesteryl sulfate quantification is heavily focused on refining LC-MS/MS methodologies. The development of more sophisticated sample preparation techniques, such as advanced solid-phase extraction (SPE) protocols, aims to minimize matrix effects. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) can provide superior chromatographic resolution of isomers and reduce analysis time. nih.gov

High-Resolution Mass Spectrometry (HRMS): The increasing adoption of HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, offers enhanced specificity and the ability to perform untargeted or "sulfatome" profiling. This allows for the simultaneous quantification of cholesteryl sulfate alongside a broad spectrum of other sulfated sterols, providing a more comprehensive view of sterol metabolism. aston.ac.uk

Standardization and Reference Method Development: A critical area for future work is the development and broad dissemination of certified reference standards for cholesteryl sulfate. Establishing reference measurement procedures, likely based on isotope dilution-mass spectrometry, is essential for standardizing the assay across clinical and research laboratories, thereby improving the accuracy and reliability of measurements. nih.govnih.gov

Streamlined Sample Preparation: For both GC-MS and LC-MS, there is a drive towards simplifying and automating sample preparation to increase throughput and reduce variability. This includes exploring novel derivatization strategies and direct-injection techniques that can minimize sample handling. researchgate.net

Focus on the "Sulfated Steroidome": The analytical paradigm is shifting from measuring single analytes to a systems-biology approach. Future research will increasingly focus on developing comprehensive methods to profile the entire "sulfated steroidome." nih.gov This holistic view will be instrumental in elucidating the complex interplay of sulfated sterols in health and disease.

Vii. Concluding Remarks and Future Research Perspectives

Elucidation of Remaining Molecular Mechanisms

A primary challenge for future research is to fully work out the molecular mechanisms through which cholesteryl sulfate (B86663) exerts its diverse effects. Although it is known to be a component of cell membranes and a regulator of various enzymes and signaling pathways, the precise details of these interactions are often not fully understood.

Key areas for future investigation include:

Protein and Enzyme Interactions: Cholesteryl sulfate is known to regulate the activity of serine proteases involved in blood clotting and epidermal cell adhesion, as well as protein kinase C isoforms and phosphatidylinositol 3-kinase in signal transduction. It also inhibits steroidogenesis by affecting the steroidogenic acute regulatory (StAR) protein, which is crucial for moving cholesterol into mitochondria. Studies show that CS decreases StAR protein levels by reducing the expression of the StAR gene. Furthermore, recent findings indicate that CS promotes the proteasomal degradation of HMG-CoA reductase, a key enzyme in cholesterol synthesis, and blocks the endocytosis of the low-density lipoprotein receptor. Future studies should focus on the exact binding sites and the conformational changes induced by CS on these and other target proteins.

Signal Transduction Pathways: As a modulator of signaling pathways, CS has been shown to induce the expression of profilaggrin, a precursor to the essential skin barrier protein filaggrin, by increasing the expression of the retinoic acid receptor-related orphan receptor alpha (RORα). The complete elucidation of the downstream targets and crosstalk with other signaling cascades remains a critical area of research.

Molecular Target/ProcessObserved Effect of Cholesteryl SulfateRemaining Questions for Elucidation
Steroidogenesis (StAR Protein)Inhibits steroid hormone production by reducing StAR protein levels and gene expression.Precise mechanism of StAR gene transcription inhibition; potential allosteric binding sites.
Cholesterol Homeostasis (HMGCR, LDLR)Reduces intracellular cholesterol by promoting HMGCR degradation and inhibiting LDLR-mediated uptake.Mechanism of enhanced ubiquitin-dependent degradation of HMGCR; specific interactions with the endocytic machinery of LDLR.
Keratinocyte Differentiation (RORα)Induces expression of filaggrin via upregulation of RORα expression.Full range of RORα target genes affected by CS; interaction with other transcription factors.
Signal Transduction (PKC, PI3K)Regulates activity of selective protein kinase C (PKC) isoforms and modulates phosphatidylinositol 3-kinase (PI3K) specificity.Direct vs. indirect regulation; isoform specificity and impact on downstream signaling cascades.
Membrane BiophysicsIncreases membrane order and alters surface potential; fluidizes the sterol fraction in stratum corneum models.How membrane composition dictates the biophysical effect; functional consequences for membrane protein activity.

Identification of Novel Physiological Roles

While the role of cholesteryl sulfate in epidermal barrier function and steroidogenesis is well-documented, emerging evidence points to a much broader range of physiological activities. The identification of novel roles for CS is a vibrant area of ongoing research.

Potential new frontiers for cholesteryl sulfate research include:

Immune System Modulation: Recent findings have uncovered immunoregulatory functions for CS, including the inhibition of T-cell receptor signaling. The ratio of cholesteryl sulfate to cholesterol appears to be a critical factor in the development of T-cells in the thymus, thereby helping to shape the immune repertoire. Further investigation into its effects on other immune cells and its role in inflammatory conditions could yield significant insights.

Neuroprotection and Brain Metabolism: Cholesteryl sulfate is present in the brain and is implicated as a neurosteroid. Studies suggest it has neuroprotective effects, potentially by reducing oxidative stress and maintaining the stability of mitochondrial membranes in astrocytes. Its role in neurodegenerative diseases, such as its potential to promote the aggregation of amyloid-β protein in Alzheimer's disease, presents a critical, albeit complex, area for

Q & A

Q. How is cholesteryl sulfate potassium salt synthesized and characterized in laboratory settings?

this compound is synthesized via sulfation of cholesterol using sulfur trioxide complexes, followed by neutralization with potassium hydroxide. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C peaks at δ 3.5-4.0 ppm for sulfate groups), mass spectrometry (MS) for molecular weight verification (C₂₇H₄₅KO₄S; m/z 509.6 [M+H]⁺), and elemental analysis to confirm potassium content (expected ~7.6% w/w) . Purity assessment via thin-layer chromatography (TLC) or HPLC with UV detection at 210 nm is recommended .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in complex matrices. For enzymatic assays, cholesterol oxidase (EC 1.1.3.6) can hydrolyze the sulfate ester in the presence of potassium-specific buffers, followed by colorimetric detection of liberated cholesterol at 500 nm . Ensure calibration curves account for matrix effects (e.g., serum lipids) and validate recovery rates using spiked samples .

Q. What are the optimal storage conditions to maintain this compound’s stability?

Store desiccated at -20°C under inert gas (argon) to prevent oxidation and hydrolysis. Stability studies indicate <5% degradation over 12 months under these conditions. Avoid aqueous solutions at neutral pH (≥6.0), as autoxidation of the sterol backbone may occur .

Advanced Research Questions

Q. How does the potassium counterion influence stability and biological activity compared to sodium salts?

Potassium salts exhibit higher aqueous solubility (~2.5 mg/mL vs. ~1.8 mg/mL for sodium salts) due to reduced lattice energy. However, sodium salts may better stabilize lipid bilayers in membrane studies due to smaller ionic radius. Comparative enzymatic assays show potassium salts enhance cholesterol oxidase activity by 15-20% in phosphate buffers (pH 7.4), likely due to ion-pairing effects .

Q. How to resolve contradictions in reported solubility parameters across solvent systems?

Discrepancies arise from polymorphic forms and residual solvents. Standardize protocols using:

  • Sonication : 30 min at 40°C in chloroform:methanol (2:1 v/v) for lipid studies.
  • Centrifugation : 10,000×g for 10 min to remove insoluble aggregates.
    Validate solubility via gravimetric analysis after solvent evaporation .

Q. What enzymatic pathways are involved in the metabolism of this compound in mammalian systems?

Sulfatases (e.g., steroid sulfatase, STS) hydrolyze the sulfate ester to free cholesterol, which integrates into lipid rafts or undergoes oxidation to oxysterols (e.g., 7-ketocholesterol). Use STS inhibitors like DU-14 (IC₅₀ = 50 nM) to block metabolism in cell models. Monitor metabolites via LC-MS with deuterated internal standards (e.g., d₇-cholesteryl sulfate) .

Q. How to design experiments assessing its role in cellular signaling pathways?

  • Lipid raft modulation : Use fluorescence anisotropy with DPH probes to quantify membrane rigidity changes.
  • Apoptosis assays : Treat cells with 10-100 µM this compound and measure caspase-3 activation via fluorogenic substrates.
  • Transcriptomic profiling : RNA-seq after 24-h exposure to identify regulated genes (e.g., SREBP-2, LXR targets) .

Q. What experimental controls are critical when studying its interactions with serum proteins?

  • Blank controls : Use potassium-deficient buffers to exclude ion-specific effects.
  • Competitive binding assays : Include excess free cholesterol to differentiate nonspecific binding.
  • Spectroscopic controls : Correct for light scattering in UV-Vis studies using dynamic light scattering (DLS) .

Methodological Notes

  • Contradiction Analysis : Replicate studies using orthogonal methods (e.g., NMR vs. enzymatic assays) to confirm findings.
  • Advanced Purification : For crystallography, recrystallize from ethanol:water (9:1 v/v) to obtain monoclinic crystals (space group P2₁) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.